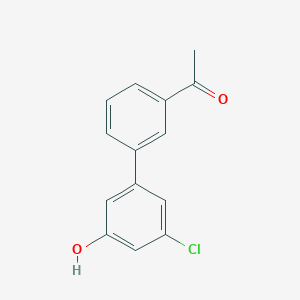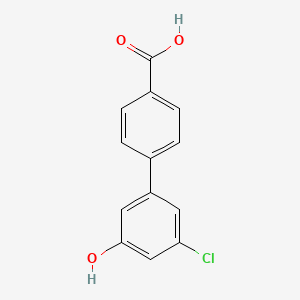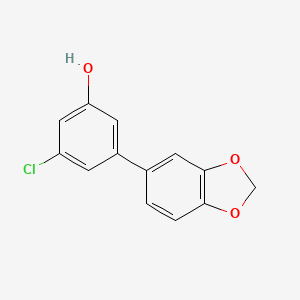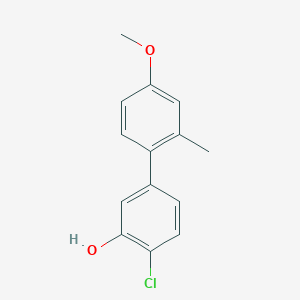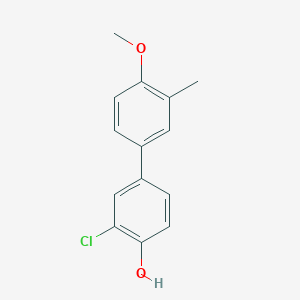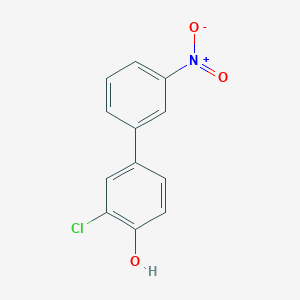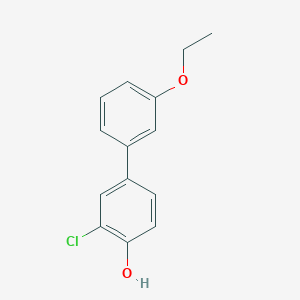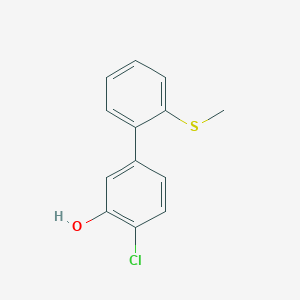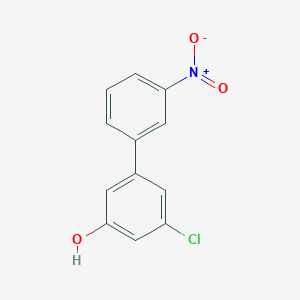
3-Chloro-5-(3-nitrophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(3-nitrophenyl)phenol, 95% (3-CNP) is an organic compound that has been studied extensively in recent years due to its potential industrial and scientific applications. 3-CNP has a wide range of uses, from synthesis of pharmaceuticals to the development of new materials.
Applications De Recherche Scientifique
3-Chloro-5-(3-nitrophenyl)phenol, 95% has a wide range of applications in scientific research. It has been used to synthesize various compounds, such as dyes, pharmaceuticals, and nanomaterials. It has also been used in the development of new materials, such as nanomaterials and carbon nanotubes. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% has been used in the synthesis of catalysts and enzymes, as well as in the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(3-nitrophenyl)phenol, 95% is not yet fully understood. However, it is believed that 3-Chloro-5-(3-nitrophenyl)phenol, 95% acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% is believed to interact with certain receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-nitrophenyl)phenol, 95% are not yet fully understood. However, it is believed that 3-Chloro-5-(3-nitrophenyl)phenol, 95% may have a variety of effects on the body, including the inhibition of certain enzymes, the regulation of certain hormones, and the modulation of certain cellular processes. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% has been studied in animal models, and it has been found to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-5-(3-nitrophenyl)phenol, 95% has several advantages and limitations for lab experiments. One advantage is that 3-Chloro-5-(3-nitrophenyl)phenol, 95% is relatively easy to synthesize and purify, making it an ideal compound for laboratory experiments. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, 3-Chloro-5-(3-nitrophenyl)phenol, 95% is also toxic and can cause skin irritation and other adverse effects when handled improperly.
Orientations Futures
There are a number of potential future directions for 3-Chloro-5-(3-nitrophenyl)phenol, 95% research. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% could be used to develop new materials, such as nanomaterials and carbon nanotubes. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% could be used to develop new drugs and treatments, as well as to synthesize catalysts and enzymes. Finally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% could be used to study the effects of environmental toxins and pollutants on the human body.
Méthodes De Synthèse
3-Chloro-5-(3-nitrophenyl)phenol, 95% is synthesized by a process known as nitration. In this process, a nitrating agent is added to a phenol molecule, which results in the formation of a nitro group. The nitro group is then reduced to a nitroso group, which is then reacted with a chlorinating agent, such as thionyl chloride. The resulting 3-Chloro-5-(3-nitrophenyl)phenol, 95% is then purified to a purity of 95%.
Propriétés
IUPAC Name |
3-chloro-5-(3-nitrophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(5-8)14(16)17/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRJKRCYQKAUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685976 |
Source


|
| Record name | 5-Chloro-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-nitrophenyl)phenol | |
CAS RN |
1262000-79-2 |
Source


|
| Record name | 5-Chloro-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

